molecular formula C12H10Cl2N2S B5978869 4-[(2,6-dichlorobenzyl)thio]-6-methylpyrimidine

4-[(2,6-dichlorobenzyl)thio]-6-methylpyrimidine

Cat. No. B5978869
M. Wt: 285.2 g/mol
InChI Key: VJGVEZVZSZYRLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,6-dichlorobenzyl)thio]-6-methylpyrimidine is a pyrimidine derivative that has been extensively studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, and has been shown to be useful in a variety of laboratory experiments. In

Mechanism of Action

The mechanism of action of 4-[(2,6-dichlorobenzyl)thio]-6-methylpyrimidine is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in DNA synthesis and replication. This leads to the disruption of cell division and the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and proliferation of tumor cells. It has also been found to have anti-inflammatory and immunomodulatory effects, and has been studied for its potential use in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[(2,6-dichlorobenzyl)thio]-6-methylpyrimidine is its broad range of potential applications in scientific research. It has been found to be useful in a variety of experiments, including studies of cancer, viral infections, and autoimmune diseases. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on 4-[(2,6-dichlorobenzyl)thio]-6-methylpyrimidine. One area of focus could be on the development of new synthesis methods that are more efficient and cost-effective. Another area of focus could be on the identification of new applications for this compound, such as in the treatment of other types of cancer or viral infections. Additionally, further research could be done to better understand the mechanism of action of this compound, and to identify potential side effects or limitations of its use in scientific research.

Synthesis Methods

The synthesis of 4-[(2,6-dichlorobenzyl)thio]-6-methylpyrimidine involves the reaction of 2,6-dichlorobenzyl chloride with 4-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide, and the product is isolated by filtration and purification.

Scientific Research Applications

4-[(2,6-dichlorobenzyl)thio]-6-methylpyrimidine has been found to be useful in a variety of scientific research applications. It has been shown to have antitumor activity, and has been studied for its potential use in cancer treatment. It has also been found to have antiviral activity, and has been studied for its potential use in the treatment of viral infections such as HIV and hepatitis C.

properties

IUPAC Name

4-[(2,6-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2S/c1-8-5-12(16-7-15-8)17-6-9-10(13)3-2-4-11(9)14/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGVEZVZSZYRLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)SCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.